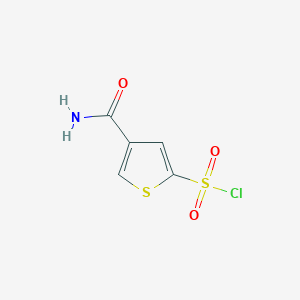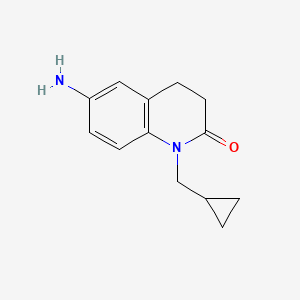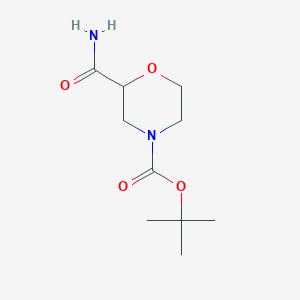
4-bromo-N-tert-butyl-2-chlorobenzamide
Overview
Description
“4-bromo-N-tert-butyl-2-chlorobenzamide” is a chemical compound with the molecular formula C11H13BrClNO . It is a derivative of benzamide, which is an organic compound consisting of a carboxyamide group attached to a phenyl group .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a bromo group, a chloro group, and a tert-butyl group . The InChI code for this compound is 1S/C11H13BrClNO/c1-11(2,3)14-10(15)8-5-4-7(12)6-9(8)13/h4-6H,1-3H3,(H,14,15) .
Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 290.59 . Unfortunately, other physical and chemical properties like boiling point, melting point, and density are not available .
Scientific Research Applications
Analytical Chemistry Applications
The derivatization of bromide ions using specific reagents, including compounds structurally related to 4-bromo-N-tert-butyl-2-chlorobenzamide, is a critical step in the analytical determination of bromide in various samples. Mishra et al. (2001) developed a method to determine bromide in fumigated and natural samples by converting bromide into bromophenols followed by gas chromatography–mass spectrometry. This process involves the reaction of bromide with specific reagents to form derivatized compounds that are easier to detect and quantify, highlighting the importance of such chemical derivatives in enhancing analytical methods for environmental and food safety applications (Mishra, Gosain, Jain, & Verma, 2001).
Organic Synthesis and Catalysis
This compound-like compounds are utilized in organic synthesis, particularly in catalysis for coupling reactions. Wolfe et al. (1999) demonstrated that mixtures of palladium acetate and specific ligands catalyze the Suzuki coupling of aryl bromides and chlorides efficiently. This showcases the role of bromo and chloro substituted compounds in facilitating carbon-carbon bond formation, a fundamental reaction in organic synthesis that enables the construction of complex molecular architectures (Wolfe, Singer, Yang, & Buchwald, 1999).
Environmental Chemistry
The interaction of bromide and chloride derivatives with environmental matrices is of significant interest in environmental chemistry. For instance, the formation and speciation of disinfection byproducts in drinking water, which can be influenced by the presence of bromide, are critical for assessing water quality and safety. Studies like those conducted by Pan and Zhang (2013) delve into how bromide concentration affects the formation and speciation of halogenated disinfection byproducts during water treatment processes, emphasizing the environmental impact of such compounds (Pan & Zhang, 2013).
Material Science
In material science, the modification and functionalization of surfaces with organic compounds, including bromo and chloro derivatives, are vital for tailoring the properties of materials for specific applications. Niederberger et al. (2004) explored the surface and solubility properties of nanocrystalline titania by a nonaqueous in situ functionalization process. Such research underscores the utility of bromo and chloro organic derivatives in modifying material surfaces to achieve desired chemical and physical properties (Niederberger, Garnweitner, Krumeich, Nesper, Cölfen, & Antonietti, 2004).
Safety and Hazards
Mechanism of Action
Mode of Action
Similar compounds have been known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of the compound’s targets, leading to changes in cellular processes.
Biochemical Pathways
The specific biochemical pathways affected by 4-bromo-N-tert-butyl-2-chlorobenzamide are currently unknown
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .
Properties
IUPAC Name |
4-bromo-N-tert-butyl-2-chlorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO/c1-11(2,3)14-10(15)8-5-4-7(12)6-9(8)13/h4-6H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXSAIBJUHEQCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=C(C=C(C=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



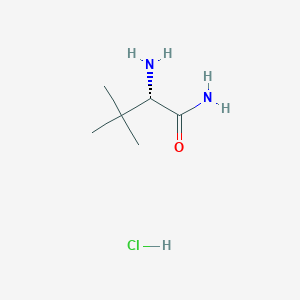
![4-[(2-Chloropyridin-4-yl)methyl]piperazin-2-one](/img/structure/B1526414.png)
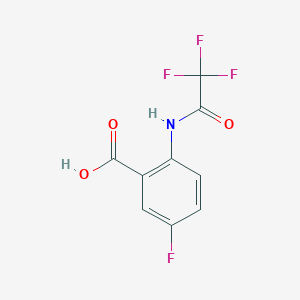
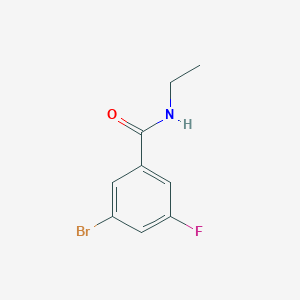
![4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid](/img/structure/B1526418.png)
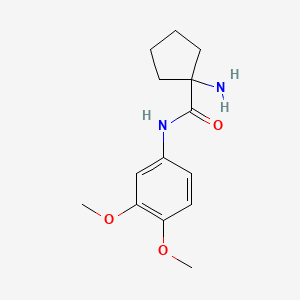

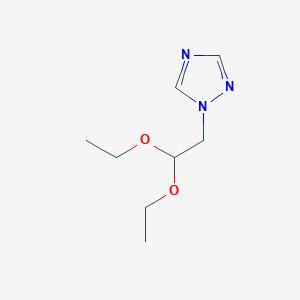
![3-[(5-Bromo-2-methoxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B1526425.png)

